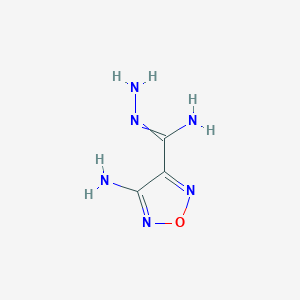![molecular formula C5H10N2O2 B071527 (1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol CAS No. 194040-38-5](/img/structure/B71527.png)
(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol is a bicyclic organic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. Also known as ODA, it is a chiral molecule that has a unique structure that allows it to interact with biological systems in a specific way.
Wirkmechanismus
The mechanism of action of ODA is not fully understood. However, it is believed that ODA interacts with biological systems through hydrogen bonding and other non-covalent interactions. ODA has been shown to bind to proteins and enzymes, which can affect their activity.
Biochemische Und Physiologische Effekte
ODA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. ODA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, ODA has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ODA in lab experiments is its unique structure. ODA is a chiral molecule, which means that it can interact with biological systems in a specific way. This makes it a valuable tool for studying biological processes. However, one of the limitations of using ODA in lab experiments is its cost. ODA is a complex molecule to synthesize, which makes it expensive to produce.
Zukünftige Richtungen
There are many potential future directions for research on ODA. One area of interest is the development of ODA-based drug delivery systems. Researchers are exploring the use of ODA nanoparticles for targeted drug delivery. Another area of interest is the use of ODA as a scaffold for the development of new drugs. Researchers are exploring the use of ODA as a starting point for the synthesis of new compounds with potential therapeutic applications.
In conclusion, (1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol is a complex molecule that has many potential applications in the field of medicine and biochemistry. Its unique structure and properties make it a valuable tool for studying biological processes and developing new drugs. While there are still many unanswered questions about the mechanism of action of ODA, ongoing research is likely to uncover new insights into its potential applications.
Synthesemethoden
The synthesis of ODA is a complex process that involves multiple steps. One of the most common methods of synthesizing ODA is through the reaction of 1,3-dioxolane with ammonia. This reaction produces a mixture of ODA and its diastereomer, (1S,5S,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol. The two diastereomers can be separated using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
ODA has been extensively studied for its potential applications in the field of medicine. It has been shown to have antibacterial, antifungal, and antiviral properties. ODA has also been studied for its potential as a drug delivery system. Researchers have developed ODA-based nanoparticles that can be used to deliver drugs to specific cells or tissues in the body.
Eigenschaften
CAS-Nummer |
194040-38-5 |
|---|---|
Produktname |
(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol |
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C5H10N2O2/c8-5-3-2-9-4(5)1-6-7-3/h3-8H,1-2H2/t3-,4-,5-/m1/s1 |
InChI-Schlüssel |
GCPUZRWATTVDTQ-UOWFLXDJSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H]([C@@H](CO2)NN1)O |
SMILES |
C1C2C(C(CO2)NN1)O |
Kanonische SMILES |
C1C2C(C(CO2)NN1)O |
Synonyme |
6-Oxa-2,3-diazabicyclo[3.2.1]octan-8-ol,syn-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



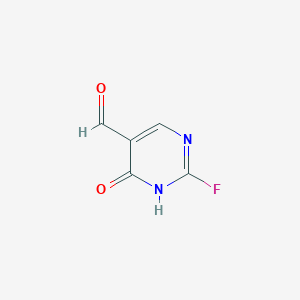
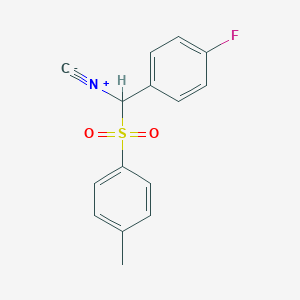
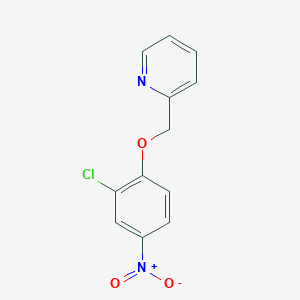
![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)
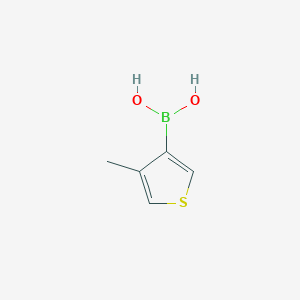
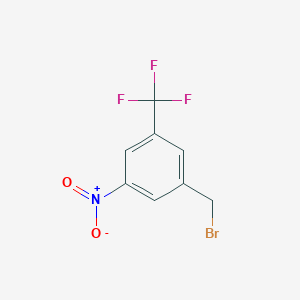
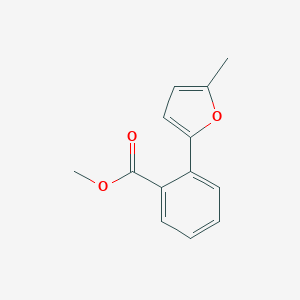
![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)
![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)



